molecular formula C12H11NO2 B1353120 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione CAS No. 81402-16-6

2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

Cat. No. B1353120
CAS RN: 81402-16-6
M. Wt: 201.22 g/mol
InChI Key: GOCQZJLHIGURBI-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione, also known as spirooxindole, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. This compound is a spirocyclic derivative of indole and pyrrolidine, which are two important heterocyclic compounds commonly found in natural products and pharmaceuticals. Spirooxindole has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, antifungal, and antibacterial properties.

Mechanism Of Action

The mechanism of action of 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee is not fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism of action is the inhibition of enzymes involved in the biosynthesis of nucleic acids, which can lead to the inhibition of cell growth and proliferation. Another proposed mechanism of action is the activation of apoptosis pathways, which can induce programmed cell death in cancer cells. Additionally, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives have been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication.

Biochemical And Physiological Effects

Spirooxindole has been shown to exhibit a wide range of biochemical and physiological effects. Several studies have reported that 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives can induce apoptosis and cell cycle arrest in cancer cells, which can lead to the inhibition of tumor growth. In addition, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives have been found to exhibit potent antiviral, antifungal, and antibacterial activity, which can help to prevent and treat infectious diseases. Furthermore, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives have been shown to possess anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body.

Advantages And Limitations For Lab Experiments

Spirooxindole has several advantages for lab experiments, including its ease of synthesis, high yield, and wide range of biological activities. In addition, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives can be easily modified to improve their potency and selectivity for specific targets. However, there are also some limitations to using 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee in lab experiments. For example, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives can be cytotoxic at high concentrations, which can limit their use in vivo. Furthermore, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives can exhibit poor solubility and bioavailability, which can limit their effectiveness as drugs.

Future Directions

There are several future directions for the study of 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee. One area of research is the development of 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives in vivo, which can help to determine their efficacy and safety as drugs. Furthermore, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives can be used as scaffolds for the development of novel drugs with diverse biological activities. Finally, the synthesis of 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives using greener and more sustainable methods is an area of research that is gaining increasing attention.

Synthesis Methods

Spirooxindole can be synthesized through various methods, including one-pot multi-component reactions, cycloaddition reactions, and oxidative coupling reactions. One of the most commonly used methods for synthesizing 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee is the three-component reaction between isatin, an aldehyde, and a primary amine. This reaction involves the formation of a C-N bond between the isatin and the primary amine, followed by a cyclization reaction to form the spirocyclic structure. The reaction can be carried out under mild conditions and has a high yield, making it an attractive method for synthesizing 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee.

Scientific Research Applications

Spirooxindole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, antifungal, and antibacterial properties. Several studies have reported that 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives have been found to exhibit potent antiviral activity against HIV, HCV, and influenza virus. Furthermore, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives have been shown to possess potent antifungal and antibacterial activity against various strains of fungi and bacteria.

properties

IUPAC Name

spiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-10-7-12(11(15)13-10)6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCQZJLHIGURBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409004
Record name spiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

CAS RN

81402-16-6
Record name spiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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